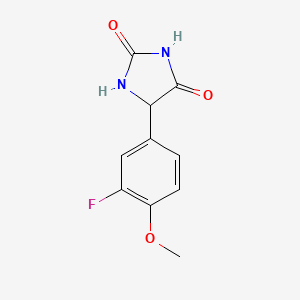

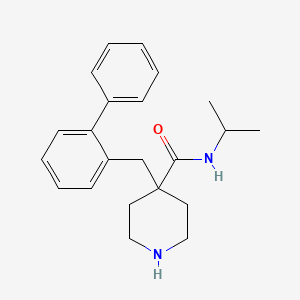

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

Übersicht

Beschreibung

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone, also known as 3AS-DDCEO, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a cyclic ketone that is widely used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial products. Its unique structure and properties make it an important tool for chemists and biologists alike.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressant Potential

The synthesis of chlorinated tetracyclic compounds, including derivatives similar in structure to the specified chemical, demonstrated significant antidepressant effects in mice. These compounds, when tested at a dose of 80 mg/kg, significantly reduced immobility times in the forced swimming test, indicating potential antidepressant properties (Karama et al., 2016).

Wound-Healing Applications

Derivatives of ethanone, structurally related to the compound , have shown significant wound healing properties in in vivo studies. Specifically, certain ethanone derivatives promoted faster epithelialization and increased the tensile strength of incision wounds in Swiss albino rats, suggesting potential applications in wound management (Vinaya et al., 2009).

Anticonvulsant Activity

Newly synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, structurally analogous to the specified compound, exhibited anticonvulsant activity in animal models. Some derivatives, particularly those with 3-(trifluoromethyl)anilide groups, showed exclusive activity in maximal electroshock (MES) seizure models, hinting at potential applications in epilepsy treatment (Kamiński et al., 2015).

Environmental Impact Studies

The environmental pollutant 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), structurally related to the compound , has been studied for its effects on rat hepatic cytochrome P450 expression. These studies shed light on the environmental and health impacts of such compounds and their metabolites, highlighting the need for further research into their biological and ecological consequences (Wyde et al., 2003).

Neuromodulatory Effects

Research into cholinergic agents has led to the synthesis of compounds structurally related to the specified chemical, which were designed as central selective acetylcholinesterase inhibitors. These compounds, particularly those with potent inhibitory activities, have been evaluated for their effects on rat behavior, offering insights into potential therapeutic applications for cognitive disorders (Ishihara et al., 1994).

Eigenschaften

IUPAC Name |

1-[(3aS,9aR)-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9(14)13-8-4-2-3-5-10-11(13)6-7-12-10/h10-12H,2-8H2,1H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJJMDDBIXUZQM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC2C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCCC[C@@H]2[C@@H]1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AS,9aR)-1-(Decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1444196.png)